4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione
Description
4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic heterocyclic compound characterized by a pyrrolo[3,4-c]pyridine-1,3(2H)-dione core substituted with a chlorine atom at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2 (Figure 1). This compound is commercially available for research purposes .
Properties
IUPAC Name |
4-chloro-2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O4/c13-9-8-5(3-4-14-9)11(19)16(12(8)20)6-1-2-7(17)15-10(6)18/h3-4,6H,1-2H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGTMIXVLLSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS Number: 2154357-70-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on analgesic and sedative effects, as well as its structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₈ClN₃O₄
- Molecular Weight : 293.66 g/mol
- Density : 1.660 g/cm³ (predicted)
- Boiling Point : 585.4 °C (predicted)
Analgesic and Sedative Effects
Research has indicated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative properties. In a study published in PMC, it was found that several derivatives demonstrated more potent analgesic effects in the "writhing test" compared to aspirin, with some compounds showing activity comparable to morphine . The study highlighted specific derivatives (notably 9 and 11) that not only alleviated pain but also inhibited locomotor activity in mice.
Table 1: Summary of Analgesic Activity in Various Tests
| Compound | Test Type | Activity Level |
|---|---|---|
| Aspirin | Writhing Test | Baseline |
| Compound 9 | Writhing Test | More active than Aspirin |
| Compound 11 | Writhing Test | Comparable to Morphine |
Structure-Activity Relationships
The biological activity of these compounds appears to be influenced by their structural components. Key findings include:
- Alkoxy Substituents : The type and size of alkoxy substituents at the 2-position of the pyridine ring significantly affect analgesic properties. For instance, 4-alkoxy derivatives were found to be more effective than their ethoxy counterparts.
- Alkyl Linker Length : The length of the alkyl linker connecting the arylamine with the cyclic imide system is crucial; shorter linkers often yield compounds with similar or enhanced biological properties.
- Pharmacophoric Groups : The presence of electron-withdrawing groups on the phenyl substituent at N-4 of the piperazine ring can enhance activity.
Case Studies and Research Findings
A comprehensive study involving various derivatives of pyrrolo[3,4-c]pyridine highlighted their potential as antinociceptive agents. Notably:
- Derivatives were synthesized and tested for their ability to inhibit pain responses effectively.
- The study emphasized the importance of modifying chemical structures to optimize therapeutic effects while minimizing toxicity.
Comparison with Similar Compounds
Table 1: Comparison of Key Derivatives and Their Activities
Analgesic and Sedative Derivatives
Derivatives with 4-alkoxy substituents (e.g., methoxy, ethoxy) and phenylpiperazine side chains exhibit potent analgesic and sedative properties. For example:
- Compound 33b (4-methoxy) : Reduced writhing syndrome in mice by 85%, surpassing aspirin (50%) and approaching morphine’s efficacy .
- Compound 19 (4-ethoxy) : Showed significant locomotor suppression in mice, with LD₅₀ values >500 mg/kg, indicating low acute toxicity .
SAR Insights :
- Methoxy substituents enhance analgesic activity compared to ethoxy .
- Halogenation (e.g., Cl, F) at position 4 reduces activity unless paired with hydrophobic side chains .
- The 2,6-dioxopiperidinyl group in the target compound may improve metabolic stability over ester-containing analogs prone to hydrolysis .
Antidiabetic Derivatives
4-Phenoxy-6-methyl derivatives stimulate insulin-independent glucose uptake. For instance:
- Compound 6 : Increased glucose incorporation into lipids by 120% at 10 µM, comparable to insulin .
- SAR: Phenoxy groups at position 4 are critical for activity; substitution with smaller groups (e.g., methoxy) diminishes efficacy .
Anti-Tuberculosis Derivatives
Optimized derivatives targeting Mycobacterium tuberculosis include:
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-oxadiazolyl: Exhibits nanomolar MIC values and resistance to cytochrome bd oxidase mutants .
- SAR : Bulky substituents (e.g., oxadiazolyl) enhance target binding to QcrB, a component of the electron transport chain .
Toxicity and Metabolic Stability
- Metabolic Stability : Initial ester-containing analogs (e.g., in ) were metabolically unstable, but later modifications (e.g., oxadiazolyl) improved stability . The dioxopiperidinyl group in the target compound may similarly resist hydrolysis compared to ester-linked analogs.
Preparation Methods
Method 1: Condensation of 3-Aminopiperidine-2,6-dione with Chlorinated Pyrrolopyridine Carboxylic Acid
Reaction Scheme :
3-Aminopiperidine-2,6-dione + 4-Chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione-2-carboxylic acid → Target Compound
Procedure :
-
Activation : The carboxylic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
-
Coupling : React with 3-aminopiperidine-2,6-dione at room temperature (20–25°C) for 12–24 hours.
-
Workup : Extract with dichloromethane, wash with water, and purify via recrystallization or column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (HPLC) | >95% |
| Solvent | DMF |
| Catalyst | EDC/HOBt |
Advantages : High selectivity for the piperidine-pyrrolopyridine linkage.
Limitations : Requires careful handling of moisture-sensitive reagents.
Method 2: Cyclization of Dichloroacrylonitrile Derivatives
Reaction Scheme :
2-Methyl-3,3-dichloroacrylonitrile + Trimethyl orthoformate → Intermediate → Cyclization with Formamidine Salt → Target Compound
Procedure :
-
Condensation : React 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane using ZnCl₂ (1–5 wt%) at 80–100°C.
-
Cyclization : Treat the intermediate (1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene) with formamidine acetate and sodium methoxide in methanol.
-
Elimination : Heat at 65–70°C to eliminate HCl and form the pyrrolopyridine core.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–90% |
| Purity (NMR) | >98% |
| Solvent | Methanol/Cyclohexane |
| Temperature | 65–100°C |
Advantages : Scalable for industrial production with minimal waste.
Limitations : Requires precise temperature control to avoid polymer byproducts.
Method 3: Halogenation of Pyrrolopyridine Precursors
Reaction Scheme :
2-(2,6-Dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + N-Chlorosuccinimide (NCS) → Target Compound
Procedure :
-
Chlorination : React the non-chlorinated precursor with NCS in DMF at room temperature for 2 hours.
-
Purification : Precipitate the product in water, filter, and wash with cold ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–92% |
| Purity (LC-MS) | >97% |
| Solvent | DMF |
| Reagent | NCS (1.1 equiv) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| 1 | 70–85 | >95 | Moderate | Moisture sensitivity |
| 2 | 75–90 | >98 | High | Temperature control |
| 3 | 80–92 | >97 | Low | Byproduct formation |
Optimal Choice : Method 2 is preferred for large-scale synthesis due to its balance of yield and scalability. Method 3 is ideal for small-scale chlorination.
Critical Reaction Parameters
-
Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in Method 2.
-
Solvents : Polar aprotic solvents (DMF, methanol) improve solubility of intermediates.
-
Temperature : Cyclization requires 65–70°C for optimal ring closure.
Quality Control and Characterization
-
HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).
-
NMR (¹H) : Key signals at δ 2.62 (piperidine CH₃), 4.13 (OCH₃), 7.18 (pyridine H).
Industrial and Research Applications
Q & A
Q. What formulation strategies address its poor aqueous solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
